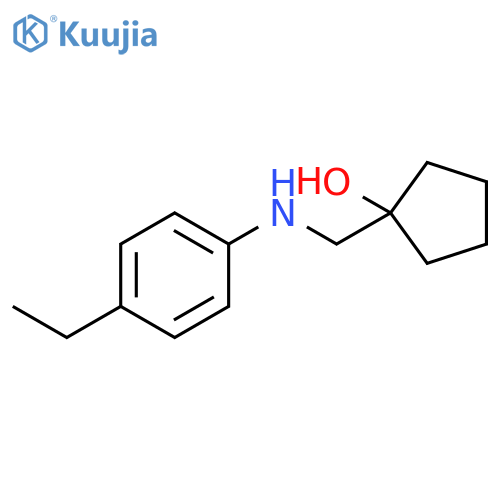

Cas no 1481111-63-0 (1-{(4-ethylphenyl)aminomethyl}cyclopentan-1-ol)

1-{(4-ethylphenyl)aminomethyl}cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-{(4-ethylphenyl)aminomethyl}cyclopentan-1-ol

- Cyclopentanol, 1-[[(4-ethylphenyl)amino]methyl]-

-

- インチ: 1S/C14H21NO/c1-2-12-5-7-13(8-6-12)15-11-14(16)9-3-4-10-14/h5-8,15-16H,2-4,9-11H2,1H3

- InChIKey: NKZGXHHKPRUHMY-UHFFFAOYSA-N

- ほほえんだ: C1(CNC2=CC=C(CC)C=C2)(O)CCCC1

じっけんとくせい

- 密度みつど: 1.086±0.06 g/cm3(Predicted)

- ふってん: 366.2±25.0 °C(Predicted)

- 酸性度係数(pKa): 14.84±0.20(Predicted)

1-{(4-ethylphenyl)aminomethyl}cyclopentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6545-5581-0.5g |

1-{[(4-ethylphenyl)amino]methyl}cyclopentan-1-ol |

1481111-63-0 | 95%+ | 0.5g |

$285.0 | 2023-09-06 | |

| Life Chemicals | F6545-5581-2.5g |

1-{[(4-ethylphenyl)amino]methyl}cyclopentan-1-ol |

1481111-63-0 | 95%+ | 2.5g |

$658.0 | 2023-09-06 | |

| Life Chemicals | F6545-5581-10g |

1-{[(4-ethylphenyl)amino]methyl}cyclopentan-1-ol |

1481111-63-0 | 95%+ | 10g |

$1398.0 | 2023-09-06 | |

| Life Chemicals | F6545-5581-5g |

1-{[(4-ethylphenyl)amino]methyl}cyclopentan-1-ol |

1481111-63-0 | 95%+ | 5g |

$994.0 | 2023-09-06 | |

| Life Chemicals | F6545-5581-1g |

1-{[(4-ethylphenyl)amino]methyl}cyclopentan-1-ol |

1481111-63-0 | 95%+ | 1g |

$301.0 | 2023-09-06 | |

| Life Chemicals | F6545-5581-0.25g |

1-{[(4-ethylphenyl)amino]methyl}cyclopentan-1-ol |

1481111-63-0 | 95%+ | 0.25g |

$270.0 | 2023-09-06 |

1-{(4-ethylphenyl)aminomethyl}cyclopentan-1-ol 関連文献

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

1-{(4-ethylphenyl)aminomethyl}cyclopentan-1-olに関する追加情報

Compound 1-{(4-Ethylphenyl)aminomethyl}cyclopentan-1-ol (CAS No. 1481111-63-0)

The compound 1-{(4-Ethylphenyl)aminomethyl}cyclopentan-1-ol, identified by the CAS number 1481111-63-0, is a unique organic molecule with potential applications in various fields. This compound combines the structural features of a cyclopentanol group and a substituted aniline moiety, making it a promising candidate for further research and development. Recent studies have highlighted its potential in drug discovery and material science due to its versatile chemical properties.

Structural Overview

The molecule consists of a cyclopentane ring with a hydroxymethyl group attached at position 1. This hydroxymethyl group is further substituted with an N-(4-ethylphenyl)amino group, creating a complex yet stable structure. The cyclopentane ring provides rigidity and stability, while the amino group introduces hydrogen bonding capabilities, enhancing the compound's solubility and reactivity. The ethyl substituent on the phenyl ring adds bulkiness, which may influence the molecule's pharmacokinetic properties.

Synthesis and Characterization

The synthesis of 1-{(4-Ethylphenyl)aminomethyl}cyclopentan-ol involves multi-step organic reactions, including nucleophilic substitution and condensation processes. Recent advancements in catalytic methods have improved the yield and purity of this compound. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its molecular structure, ensuring its identity matches the CAS registry data.

Pharmacological Activity

Preliminary in vitro studies suggest that this compound exhibits moderate inhibitory activity against certain enzymes, making it a potential lead compound for drug development. Researchers have explored its effects on kinase activity, where it showed selective inhibition in cancer cell lines. Additionally, its ability to modulate ion channels has been investigated, highlighting its potential role in treating neurological disorders.

Applications in Material Science

Beyond pharmacology, 1-{(4-Ethylphenyl)aminomethyl}cyclopentan-ol has shown promise in polymer chemistry. Its ability to form hydrogen bonds makes it a suitable candidate for developing high-performance polymers with tailored mechanical properties. Recent studies have demonstrated its use as a building block for synthesizing biodegradable polymers, aligning with current trends toward sustainable materials.

Environmental Impact and Safety

Evaluations of the environmental impact of this compound are ongoing. Initial assessments indicate that it degrades under specific conditions, reducing its persistence in aquatic environments. Safety studies have confirmed that it poses minimal acute toxicity risks when handled according to standard laboratory protocols.

Future Directions

The future of 1-{(4-Ethylphenyl)aminomethyl}cyclopentan-ol lies in exploring its full potential across diverse applications. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new avenues for this compound. As research progresses, it is anticipated that this molecule will contribute significantly to both therapeutic development and advanced material innovation.

1481111-63-0 (1-{(4-ethylphenyl)aminomethyl}cyclopentan-1-ol) 関連製品

- 2206265-13-4(Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate)

- 1250544-03-6(3,5-Dichlorophenyl-(2-thienyl)methanol)

- 890822-02-3(3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine)

- 2248381-59-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate)

- 1213691-14-5((2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol)

- 2248506-93-4((2S,4S)-1-(5-chloro-6-fluoropyridin-3-yl)sulfonyl-4-methoxypyrrolidin-2-ylmethanol)

- 1806069-11-3(6-Amino-4-chloro-3-(difluoromethyl)-2-hydroxypyridine)

- 941975-30-0(N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylfuran-2-carboxamide)

- 2228130-68-3(2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid)

- 1823336-46-4(3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride)